Isobutyl phenoxyacetate
Description
Historical Context and Evolution of Research on Phenoxyacetate (B1228835) Esters
The study of esters dates back to the early days of organic chemistry, with Fischer-Speier esterification, first described in 1895, remaining a fundamental method for their synthesis. researchgate.net Research into phenoxyacetate derivatives, a specific subclass of esters, gained significant momentum in the mid-20th century. This was largely driven by the discovery of the potent and selective herbicidal activity of phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D). ontosight.aigla.ac.uk This discovery spurred extensive research into the synthesis and biological evaluation of a vast array of phenoxyacetic acid esters to modulate properties like solubility, volatility, and uptake in plants. ontosight.aigla.ac.uk
Early research focused on straightforward esterification methods, reacting phenoxyacetic acid or its acid chloride with various alcohols. ufes.br Over time, synthetic methods have evolved to become more sophisticated and efficient. The development of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) for Steglich esterification provided a milder alternative for synthesizing esters from carboxylic acids and alcohols, including phenols. researchgate.netnih.gov More recent advancements focus on green chemistry principles, exploring enzymatic synthesis, ionic liquids as catalysts, and microwave-assisted reactions to improve yields and reduce environmental impact. openaccesspub.orgresearchgate.netgoogle.com The evolution of analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been crucial in allowing for the precise characterization of these esters, facilitating a deeper understanding of their structure and purity. researchgate.netnih.gov
Significance of Isobutyl Phenoxyacetate as a Model Compound in Organic Synthesis and Mechanistic Studies
While not as extensively studied as its biologically active chlorinated analogs, this compound serves as a valuable model compound in organic synthesis and for mechanistic studies. Its significance lies in its relatively simple and well-defined structure, which represents the core features of the phenoxyacetate ester class without the complicating electronic and steric effects of additional substituents on the aromatic ring.
In Organic Synthesis: The synthesis of this compound is a classic example of esterification. It can be prepared through the acid-catalyzed reaction of phenoxyacetic acid with isobutanol. pbworks.com This reaction is often used in educational and research settings to study the principles of Fischer esterification, including reaction kinetics, the role of the catalyst, and methods for shifting the equilibrium towards the product, such as the removal of water. researchgate.net Alternative syntheses, such as reacting sodium phenoxide with isobutyl chloroacetate (B1199739), provide a platform for studying nucleophilic substitution reactions.
In Mechanistic Studies: As a model compound, this compound is suitable for investigating the chemical properties and reaction mechanisms common to esters. Its structure allows for unambiguous analysis of spectroscopic data, which is fundamental to tracking reaction progress and identifying products. For instance, the hydrolysis of this compound under acidic or basic conditions can be studied to understand the factors influencing ester cleavage, a critical reaction in both industrial processes and biological systems. The presence of the isobutyl group, a branched alkyl chain, can also be used to probe steric effects on reaction rates compared to its straight-chain isomer, n-butyl phenoxyacetate. wikipedia.org
Below are the key physicochemical and spectroscopic properties that enable its use as a model compound.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methylpropyl 2-phenoxyacetate | nih.gov |
| CAS Number | 5432-66-6 | nih.gov |
| Molecular Formula | C12H16O3 | nih.gov |
| Molecular Weight | 208.25 g/mol | nih.gov |
| Boiling Point | 277.8 °C at 760 mmHg | echemi.com |
| Computed XLogP3 | 2.7 | nih.gov |
| Spectroscopic Technique | Expected Key Signals / Features |
|---|---|
| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy group, a singlet for the O-CH2 protons, and signals for the isobutyl group protons (-CH2-, -CH-, and -CH3). nih.gov |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon (C=O) of the ester, the ether-linked methylene (B1212753) carbon (O-CH2), and the carbons of the isobutyl group. nih.gov |
| Infrared (IR) Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically ~1735-1750 cm⁻¹), and C-O stretching bands for the ether and ester linkages. nih.gov |
Current Research Landscape and Future Directions in Ester Chemistry
The field of ester chemistry is dynamic and continually evolving. Current research is heavily influenced by the need for more sustainable, efficient, and selective chemical processes. openaccesspub.orgsciencedaily.com One major trend is the development of novel catalytic systems. This includes the use of enzymes (lipases) for esterification under mild conditions, which offers high selectivity and is environmentally benign. openaccesspub.org Heterogeneous catalysts are also being explored to simplify product purification and catalyst recycling. mdpi.com
Another significant area is the expansion of the synthetic utility of esters. Traditionally used as simple acylating agents, recent breakthroughs have shown that aromatic esters can participate in more complex transformations, such as cross-coupling reactions where the ester group acts as a leaving group. acs.org This opens up new avenues for synthesizing complex molecules from readily available ester starting materials.
Future directions in ester chemistry are pointing towards several key areas:
Flow Chemistry: The use of continuous flow reactors for ester synthesis is gaining traction. This technology allows for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Biodegradable Polymers: Esters are fundamental building blocks for biodegradable polymers like polylactide (PLA) and polyglycolide (PGA). Future research will focus on creating new ester monomers to produce polymers with tailored properties for applications in medicine and sustainable packaging. openaccesspub.org
Prodrugs and Drug Delivery: The ester linkage is often used in the design of prodrugs, where an active drug molecule is masked with an ester group to improve its absorption or distribution. nih.gov Research continues to explore novel ester-based prodrugs for targeted drug delivery. nih.gov
Sustainable Solvents and Materials: There is growing interest in using esters derived from renewable resources as green solvents and as components in new, sustainable materials. openaccesspub.org
Within this landscape, compounds like this compound can continue to serve as platforms for testing new synthetic methods and for fundamental studies on ester reactivity that underpin these exciting future developments.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5432-66-6 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-methylpropyl 2-phenoxyacetate |
InChI |
InChI=1S/C12H16O3/c1-10(2)8-15-12(13)9-14-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
YTQQLZPYNUPPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways for Isobutyl Phenoxyacetate
Esterification Chemistry of Phenoxyacetic Acid and Isobutanol
The core of isobutyl phenoxyacetate (B1228835) synthesis lies in the esterification reaction. This can be approached through direct reaction, transesterification of a related ester, or by using a more reactive acylating agent.
Direct esterification, often referred to as Fischer esterification, is the foundational method for synthesizing isobutyl phenoxyacetate. This process involves the reaction of phenoxyacetic acid with isobutanol, typically in the presence of an acid catalyst. The reaction is reversible, and its equilibrium position dictates the maximum achievable yield.
The general reaction is as follows: C₆H₅OCH₂COOH (Phenoxyacetic acid) + (CH₃)₂CHCH₂OH (Isobutanol) ⇌ C₆H₅OCH₂COOCH₂CH(CH₃)₂ (this compound) + H₂O (Water)
To enhance the yield, the equilibrium must be shifted towards the product side. This is commonly achieved by removing water from the reaction mixture as it forms, often through azeotropic distillation using a Dean-Stark apparatus. Another strategy is to use an excess of one of the reactants, typically the less expensive isobutanol. semanticscholar.org Kinetic studies on similar esterifications, such as acetic acid with isobutanol, show that the reaction rate and conversion increase significantly with temperature and catalyst loading. semanticscholar.orgsemanticscholar.org The choice of solvent and the molar ratio of reactants are critical parameters that are optimized to maximize conversion. semanticscholar.org For instance, increasing the molar ratio of alcohol to acid can substantially improve the conversion of the acid. semanticscholar.org
Table 1: Representative Conditions for Direct Esterification of Carboxylic Acids with Isobutanol
| Catalyst | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Sulfuric Acid | Not Specified | 130 | 2.5 | 54% (Yield) | pbworks.com |
| Ion-Exchange Resin (Amberlyst-15) | 5:1 | 93 | Not Specified | ~70% (Conversion) | semanticscholar.org |
| Ionic Liquid | Not Specified | 80-110 | 4-8 | >90% (Conversion) | bohrium.com |
Exploration of Transesterification Processes and Variants
Transesterification, or alcoholysis, offers an alternative route to this compound. This method involves the reaction of an existing ester of phenoxyacetic acid (e.g., methyl phenoxyacetate or ethyl phenoxyacetate) with isobutanol. The reaction displaces the original alcohol (methanol or ethanol) with isobutanol.
The general reaction is: C₆H₅OCH₂COOR' (Alkyl phenoxyacetate) + (CH₃)₂CHCH₂OH (Isobutanol) ⇌ C₆H₅OCH₂COOCH₂CH(CH₃)₂ (this compound) + R'OH (Alcohol)
This process can be advantageous if the starting alkyl phenoxyacetate is readily available. To drive the reaction to completion, the lower-boiling alcohol (R'OH) is typically removed by distillation. A patent for a similar compound, Isobutyl 2,4-dichlorophenoxyacetate (B1228070), describes a transesterification process where methyl 2,4-dichlorophenoxyacetate is reacted with isobutanol at 120°C for 4 hours, achieving a high yield of 98.12%. chemicalbook.com This demonstrates the potential for high-conversion transesterification reactions under appropriate conditions. chemicalbook.com
Enzymatic catalysis is a notable variant of transesterification. Hydrolase enzymes, such as the acyltransferase from Mycobacterium smegmatis (MsAcT), have shown extraordinary activity in catalyzing transesterification reactions in aqueous or solvent media under mild conditions. researchgate.net This biocatalytic approach offers a greener alternative to traditional chemical catalysts.
A highly efficient but often more costly method for synthesizing this compound is the acylation of isobutanol using a highly reactive derivative of phenoxyacetic acid, such as phenoxyacetyl chloride or phenoxyacetic anhydride (B1165640). nih.gov This reaction is rapid and essentially irreversible, leading to very high yields of the final ester product.
The reaction with phenoxyacetyl chloride is: C₆H₅OCH₂COCl (Phenoxyacetyl chloride) + (CH₃)₂CHCH₂OH (Isobutanol) → C₆H₅OCH₂COOCH₂CH(CH₃)₂ (this compound) + HCl (Hydrogen chloride)
Due to the formation of hydrogen chloride, a base such as pyridine (B92270) or triethylamine (B128534) is typically added to the reaction mixture to act as a scavenger. This prevents unwanted side reactions and drives the reaction to completion. Research on the acylation of various alcohols has shown that this method is effective for primary alcohols like isobutanol. organic-chemistry.org The reaction can proceed quickly even at low temperatures. organic-chemistry.org For example, a study on the benzoylation of alcohols using benzoyl chloride found that excellent yields could be achieved within minutes at -78°C in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA). organic-chemistry.org While phenoxyacetyl chloride is less common than benzoyl chloride, the principles of high reactivity and yield apply.
Catalytic Systems in this compound Synthesis
The choice of catalyst is paramount in the synthesis of this compound, influencing reaction rates, equilibrium conversion, and process sustainability. Catalysts are broadly classified as homogeneous or heterogeneous.
Homogeneous catalysts dissolve in the reaction medium, providing excellent contact with the reactants and often leading to high reaction rates.
Mineral Acids: Strong mineral acids like sulfuric acid and hydrochloric acid are the most traditional catalysts for direct esterification. pbworks.com They function by protonating the carbonyl oxygen of the phenoxyacetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by isobutanol. oit.edu While effective and inexpensive, these catalysts can be corrosive, difficult to separate from the product mixture, and can lead to side reactions and waste generation. bohrium.com
Organic Acids: p-Toluenesulfonic acid is another common homogeneous catalyst that offers similar activity to sulfuric acid but can be easier to handle.
Ionic Liquids (ILs): More recently, Brönsted acidic ionic liquids have emerged as promising "green" catalysts. bohrium.comgoogle.com Compounds like n-sulfopropyl-3-methylpyridinium trifluoromethanesulfonate (B1224126) ([HSO₃-PMPY][CF₃SO₃]) have been shown to have high catalytic activity for the esterification of acetic acid with isobutanol. bohrium.com Their advantages include low corrosiveness, high thermal stability, and ease of separation from the product, allowing for catalyst recycling. bohrium.comgoogle.com
Heteropoly Acids (HPAs): HPAs are complex proton acids that can act as highly effective homogeneous catalysts. catalysis.ruresearchgate.net They possess strong Brønsted acidity and can be tailored for specific reactions.
Table 2: Comparison of Homogeneous Catalysts for Esterification
| Catalyst Type | Example(s) | Key Advantages | Key Disadvantages |
| Mineral Acids | H₂SO₄, HCl | Low cost, high activity | Corrosive, difficult to separate, waste generation |
| Organic Acids | p-Toluenesulfonic acid | Solid, easier to handle than H₂SO₄ | Separation challenges, potential for side reactions |
| Ionic Liquids | [HSO₃-PMPY][CF₃SO₃] | High activity, non-corrosive, recyclable | High cost, potential solubility issues |
| Heteropoly Acids | H₁₂P₃Mo₁₈V₇O₈₅ | Very high acidity, thermally stable | High cost, complex preparation |
Development and Optimization of Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic greatly simplifies their separation from the product and allows for easy reuse, making them highly desirable for industrial processes. manchester.ac.uk
Ion-Exchange Resins: Solid acidic ion-exchange resins, such as sulfonated polystyrene-divinylbenzene copolymers (e.g., Amberlyst-15, Dowex 50W-X8), are widely used as heterogeneous catalysts for esterification. semanticscholar.orgsemanticscholar.orgscilit.com They contain sulfonic acid groups (-SO₃H) that provide the necessary Brønsted acid sites for the reaction. Studies on the esterification of acetic acid with isobutanol have demonstrated the effectiveness of these resins, with reaction kinetics showing a strong dependence on temperature and catalyst concentration. semanticscholar.orgsemanticscholar.org
Zeolites and Clays: These are crystalline aluminosilicates with well-defined pore structures and acidic sites. Their shape-selectivity can sometimes be exploited to favor specific products. Large-pore zeolites like Zeolite Y and Beta have been shown to be effective for acylation reactions, a related process. researchgate.net
Metal Oxides: Solid metal oxides, such as copper (II) oxide, can also catalyze acylation reactions efficiently under solvent-free conditions. This offers a green chemistry approach by eliminating the need for volatile organic solvents.
The performance of a heterogeneous catalyst is influenced by its physical properties, including surface area, pore size, and the number and strength of its active acid sites. manchester.ac.uk Optimization involves tailoring these properties to maximize reactant accessibility and catalytic turnover.
Table 3: Examples of Heterogeneous Catalysts in Ester-Forming Reactions
| Catalyst Type | Example | Reaction Type | Key Features | Reference |
| Ion-Exchange Resin | Amberlyst-15 | Direct Esterification | High activity, good thermal stability | semanticscholar.orgsemanticscholar.org |
| Ion-Exchange Resin | Dowex 50W-X8 | Direct Esterification | Effective solid acid catalyst | researchgate.net |
| Anion-Exchange Resin | D201OH | Transesterification | High yield for phenoxyacetate derivative | chemicalbook.com |
| Metal Oxide | Copper (II) Oxide | Acylation | Effective under solvent-free conditions, reusable | |
| Zeolites | Zeolite Beta, Zeolite Y | Acylation | High conversion, shape-selective potential | researchgate.net |
Biocatalytic Approaches Utilizing Lipases or Esterases
The use of enzymes as catalysts in organic synthesis represents a significant advancement towards environmentally benign processes. doabooks.org For the synthesis of esters like this compound, lipases and esterases are particularly valuable biocatalysts. nih.gov These enzymes, belonging to the hydrolase family, can effectively catalyze the formation of ester bonds under mild conditions, often in non-aqueous or solvent-free systems. researchgate.netfrontiersin.org
Enzymatic esterification offers several advantages over traditional chemical methods, which often require harsh conditions and strong acid catalysts. Key benefits include:
High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and enantioselectivity, which minimizes the need for protecting groups and reduces the formation of by-products. acs.org
Mild Reaction Conditions: Biocatalytic reactions are typically conducted at or near ambient temperature and pressure, leading to significant energy savings and reducing the risk of thermal degradation of reactants or products. doabooks.org
Environmental Friendliness: Enzymes are biodegradable and work under conditions that reduce the generation of hazardous waste. doabooks.org
Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), Rhizopus oryzae, and Mucor miehei, are widely employed for ester synthesis due to their broad substrate specificity and stability in organic media. ucp.ptresearchgate.net Esterases are also effective, particularly for esters derived from short-chain fatty acids. researchgate.net The catalytic mechanism generally involves the formation of an acyl-enzyme intermediate, followed by nucleophilic attack from the alcohol (isobutanol) to form the ester and release the enzyme. While direct studies on this compound are limited, the principles of lipase-catalyzed synthesis of similar esters are well-established and highly applicable.
Kinetic and Thermodynamic Aspects of this compound Formation
A comprehensive understanding of the reaction kinetics and thermodynamics is crucial for designing and optimizing the synthesis of this compound. These studies provide insights into the reaction speed, the energy required to initiate the reaction, and the maximum achievable yield under specific conditions.
The rate of an esterification reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. Kinetic studies are performed to develop a rate equation that describes this relationship mathematically. For many lipase-catalyzed esterifications, the kinetics can be described by models such as the Ping-Pong Bi-Bi mechanism, which may include terms for substrate inhibition. nih.govresearchgate.net
The activation energy (Ea) is a critical kinetic parameter representing the minimum energy required for a reaction to occur. It can be determined by measuring the reaction rate constant (k) at different temperatures and applying the Arrhenius equation:
ln(k) = ln(A) - Ea / (RT)
where A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature. researchgate.net A lower activation energy implies a faster reaction rate at a given temperature.
While specific kinetic data for the biocatalytic synthesis of this compound is not widely published, data from analogous reactions, such as the esterification of acetic acid with isobutanol to form isobutyl acetate (B1210297), can provide valuable insights. For instance, a study on this reaction using an ion exchange resin catalyst determined the activation energy, which illustrates the type of data sought in these studies. researchgate.netsemanticscholar.orgslideshare.net
Table 1: Illustrative Activation Energy for a Related Esterification Reaction
| Reactants | Catalyst | Activation Energy (Ea) |
| Acetic Acid + Isobutanol | Ion Exchange Resin (Amberlyst 15) | 23.29 kJ/mol |
This table presents data for the synthesis of isobutyl acetate to illustrate the concept of activation energy in esterification reactions. Data is sourced from a kinetic study on the topic. researchgate.netslideshare.net
The esterification of phenoxyacetic acid with isobutanol is a reversible reaction:
Phenoxyacetic Acid + Isobutanol ⇌ this compound + Water
The position of the equilibrium is defined by the equilibrium constant (Keq). A key challenge in ester synthesis is that the reaction is often equilibrium-limited, meaning that significant amounts of reactants remain once equilibrium is reached. ucp.pt To maximize the yield of this compound, the equilibrium must be shifted towards the products. Common strategies to achieve this include:
Water Removal: The continuous removal of water, a by-product of the reaction, is a highly effective method to drive the reaction forward. This can be achieved through techniques like pervaporation, molecular sieves, or reactive distillation. researchgate.net
Increasing Reactant Concentration: Using one of the reactants, typically the less expensive one (often the alcohol), in stoichiometric excess can increase the conversion of the limiting reactant. mdpi.com
Temperature and Catalyst Optimization: While higher temperatures can increase the reaction rate, they can also negatively affect the equilibrium constant for exothermic reactions and may deactivate enzymatic catalysts. ucr.ac.cr Therefore, an optimal temperature must be identified. The concentration and type of catalyst also play a crucial role in how quickly equilibrium is reached. researchgate.net
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound provides several opportunities to apply these principles, leading to a more sustainable and economically viable process. nih.gov
A primary goal of green chemistry is to minimize or eliminate the use of auxiliary substances like organic solvents. greenchemistry-toolkit.org Solvents contribute significantly to the total mass of waste in a chemical process and can pose environmental and health risks. greenchemistry-toolkit.org
Solvent-free systems (SFS) for esterification offer numerous advantages:
Increased Volumetric Productivity: The absence of a solvent means a higher concentration of reactants in the reactor, leading to a greater amount of product per unit volume. ulpgc.es
Simplified Downstream Processing: Eliminating the solvent simplifies the purification of the final product, reducing energy consumption and costs associated with solvent recovery and disposal. ulpgc.es
Reduced Environmental Impact: It directly addresses the green chemistry principle of using safer solvents and auxiliaries. mdpi.com
Enzymatic catalysis is particularly well-suited for solvent-free conditions. mdpi.comresearchgate.net In the synthesis of this compound, using an excess of isobutanol can serve as both a reactant and the reaction medium, facilitating a solvent-free process. researchgate.net High conversions have been achieved for various ester syntheses using this approach, demonstrating its industrial feasibility. researchgate.net
Atom economy, a concept developed by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jk-sci.com It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the synthesis of this compound from phenoxyacetic acid and isobutanol, the only by-product is water. This type of condensation reaction generally has a high atom economy.
Table 2: Theoretical Atom Economy for this compound Synthesis
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| Phenoxyacetic Acid | C₈H₈O₃ | 152.15 |
| Isobutanol | C₄H₁₀O | 74.12 |
| Total Reactants | 226.27 | |
| Product | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₂H₁₆O₃ | 208.25 |
| Water (By-product) | H₂O | 18.02 |
| Atom Economy Calculation | ||
| (208.25 / 226.27) x 100 | 92.04% |
An atom economy of 92.04% is considered very good, as a large proportion of the atoms from the reactants are incorporated into the final product. nih.gov To further minimize waste, strategies beyond atom economy are considered, such as:
Catalyst Reusability: Using immobilized enzymes or heterogeneous catalysts allows for easy separation and reuse, preventing catalyst waste. mdpi.com
Waste Reduction at Source: Optimizing reaction conditions to achieve high conversion and selectivity minimizes the amount of unreacted starting materials and by-products that need to be separated and treated. researchgate.net
By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be transformed into a highly efficient, economically attractive, and environmentally responsible process.
Utilization of Renewable Feedstocks and Sustainable Catalysts in this compound Synthesis
The paradigm shift towards green chemistry and sustainable industrial practices has spurred research into the use of renewable feedstocks and environmentally benign catalysts for the synthesis of specialty chemicals like this compound. This approach aims to reduce reliance on fossil fuels, minimize waste generation, and enhance process safety and efficiency. The synthesis of this compound through sustainable routes involves two primary considerations: the sourcing of its precursor molecules—phenoxyacetic acid and isobutyl alcohol—from renewable raw materials, and the employment of green catalytic systems for their esterification.
Renewable Feedstocks for Precursor Synthesis
The adoption of biomass as a viable alternative to petrochemicals is central to the sustainable production of this compound. Significant advancements have been made in the bio-based production of isobutyl alcohol, while the development of renewable routes to phenoxyacetic acid is an area of ongoing research.
Isobutyl Alcohol from Biomass:
Isobutyl alcohol, a key component of this compound, can be efficiently produced from a variety of renewable feedstocks through microbial fermentation. Lignocellulosic biomass, such as agricultural residues and forestry waste, represents a plentiful and non-food-competitive source. The process typically involves the hydrolysis of complex carbohydrates (cellulose and hemicellulose) in the biomass into simpler fermentable sugars, which are then converted into isobutyl alcohol by genetically engineered microorganisms.
Leading biotechnology companies have developed robust yeast and bacterial strains capable of producing isobutyl alcohol at high titers and yields. These biocatalysts are designed to efficiently convert sugars derived from sources like corn, sugarcane, and cellulosic materials into the target alcohol. The ability to utilize diverse and non-food-based feedstocks enhances the sustainability profile of isobutyl alcohol production.
Phenoxyacetic Acid from Renewable Sources:
The conventional synthesis of phenoxyacetic acid relies on the reaction of phenol (B47542) and chloroacetic acid, both of which are traditionally derived from petroleum-based feedstocks. The development of a renewable pathway for phenoxyacetic acid is less established but is an active area of research. One promising avenue is the valorization of lignin (B12514952), a complex aromatic polymer that is a major component of lignocellulosic biomass and a significant byproduct of the paper and pulp industry.
Lignin's phenolic structure makes it a potential renewable source of aromatic compounds, including phenol, which is a precursor to phenoxyacetic acid. Research is focused on developing efficient depolymerization and functionalization techniques to selectively convert lignin into valuable aromatic platform chemicals. While direct synthesis of phenoxyacetic acid from lignin is not yet a commercial reality, the potential to derive its precursors from this abundant biopolymer is a key goal in the development of a fully bio-based this compound.
Sustainable Catalysts for Esterification
The esterification of phenoxyacetic acid with isobutyl alcohol is a crucial step in the synthesis of this compound. Traditional methods often employ homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant waste. Sustainable alternatives focus on the use of solid acid catalysts and biocatalysts, which offer advantages such as reusability, reduced environmental impact, and milder reaction conditions.
Solid Acid Catalysts:
Heterogeneous solid acid catalysts provide a green alternative to conventional liquid acids. These catalysts, which include ion-exchange resins, zeolites, and sulfated metal oxides, can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse. This simplifies product purification and minimizes waste.
While specific studies on the use of solid acid catalysts for this compound synthesis are not widely reported, research on analogous esterification reactions demonstrates their potential. For instance, the esterification of other carboxylic acids with isobutyl alcohol has been successfully carried out using various solid acid catalysts. These studies provide a basis for the development of similar processes for this compound. Key parameters that are typically optimized include the catalyst type, reaction temperature, molar ratio of reactants, and catalyst loading to achieve high conversion and selectivity.
Biocatalysts: The Enzymatic Approach:
Enzymes, particularly lipases, have emerged as highly efficient and selective catalysts for esterification reactions under mild conditions. nih.gov Lipases operate in aqueous or non-aqueous media and exhibit high specificity, which can reduce the formation of byproducts. The use of immobilized enzymes further enhances their stability and allows for their repeated use, making the process more economically viable.
The enzymatic synthesis of esters of phenolic acids has been demonstrated in several studies. mdpi.com For example, lipases have been successfully used to catalyze the esterification of various phenolic acids with different alcohols, achieving high conversion rates. mdpi.com Although the specific enzymatic synthesis of this compound is not extensively documented, the existing literature on lipase-catalyzed esterification of structurally similar compounds suggests that this is a feasible and promising approach. The reaction conditions, such as the choice of enzyme, solvent, temperature, and water content, would need to be optimized to maximize the yield of this compound.
The following table provides an overview of research findings on the use of sustainable catalysts in analogous esterification reactions, highlighting the potential for their application in this compound synthesis.
| Catalyst Type | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Biocatalyst | 3-Phenylpropanoic acid + Ethanol | Yarrowia lipolytica biomass | - | - | 24 | 95 | mdpi.com |
| Biocatalyst | Phenolic acids + Linolenyl alcohol | Lipase | Hexane/2-butanone | - | 168 | up to 99 | researchgate.net |
| Solid Acid | Free fatty acids + Various alcohols | Aluminum-alginate complex | - | Reflux | 3 | up to 92.6 | researchgate.net |
| Solid Acid | Long-chain acids + 2-Ethylhexyl alcohol | Organic solid acids | - | 140 | - | >98 | csic.es |
Mechanistic Investigations of Isobutyl Phenoxyacetate Reactivity
Hydrolytic Degradation Mechanisms of the Ester Bond
The ester linkage in isobutyl phenoxyacetate (B1228835) is susceptible to hydrolysis, a reaction that cleaves the bond to yield phenoxyacetic acid and isobutanol. This process can be catalyzed by acids or bases, or it can proceed, albeit much more slowly, under neutral conditions.
Acid-Catalyzed Hydrolysis Pathways
Acid-catalyzed hydrolysis of esters like isobutyl phenoxyacetate typically proceeds through the A2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.comslideshare.net This pathway is a multi-step equilibrium process. chemistrysteps.comlibretexts.org
The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (HO). libretexts.orgpearson.comyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. pearson.comyoutube.com This leads to the formation of a tetrahedral intermediate.
Following the formation of this intermediate, a proton is transferred from the newly added hydroxyl group to the isobutoxy oxygen. chemguide.co.uk This proton transfer converts the isobutoxy group into isobutanol, which is a good leaving group. The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the isobutanol molecule. pearson.com Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final product, phenoxyacetic acid. libretexts.orgchemguide.co.uk Because all steps are reversible, the reaction is typically driven to completion by using a large excess of water. chemistrysteps.comlibretexts.org
| Step | Description | Key Features |
| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst (e.g., HO). | Increases electrophilicity of the carbonyl carbon. |
| 2. Nucleophilic Attack | A water molecule attacks the carbonyl carbon. | Forms a tetrahedral intermediate. |
| 3. Proton Transfer | A proton is transferred to the isobutoxy oxygen. | Converts the isobutoxy group into a good leaving group. |
| 4. Elimination | The C-O bond of the leaving group breaks, and isobutanol is eliminated. | The carbonyl group is reformed. |
| 5. Deprotonation | The protonated carbonyl of the carboxylic acid is deprotonated by water. | Regenerates the acid catalyst and forms the carboxylic acid product. |
Base-Catalyzed Hydrolysis (B2 Mechanism)
The hydrolysis of this compound under basic conditions, a process also known as saponification, is effectively an irreversible reaction that follows the B2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). ucoz.comresearchgate.net This is the most prevalent pathway for the base-catalyzed hydrolysis of esters. ucoz.comslideshare.net
The mechanism begins with the nucleophilic attack of a hydroxide (B78521) ion (OH) on the electrophilic carbonyl carbon of the ester. chemistrysteps.comresearchgate.net This addition step results in the formation of a negatively charged tetrahedral intermediate. This intermediate is relatively stable, and its formation is the rate-determining step.
| Step | Description | Key Features |
| 1. Nucleophilic Attack | A hydroxide ion attacks the carbonyl carbon. | Forms a tetrahedral intermediate. |
| 2. Elimination | The tetrahedral intermediate collapses, expelling the isobutoxide ion. | The carbonyl group is reformed, yielding phenoxyacetic acid. |
| 3. Deprotonation | The highly basic isobutoxide ion deprotonates the phenoxyacetic acid. | Forms isobutanol and a resonance-stabilized carboxylate salt; drives the reaction to completion. |
Neutral Hydrolysis Processes
Neutral hydrolysis of esters occurs in the absence of acid or base catalysts, relying solely on water as the reactant. This process is significantly slower than its catalyzed counterparts and typically requires more extreme conditions, such as high temperatures and pressures, to achieve a reasonable reaction rate. viu.cansf.gov
The mechanism for neutral hydrolysis is a direct nucleophilic attack by a water molecule on the carbonyl carbon of the ester. Given that water is a weaker nucleophile than the hydroxide ion, and the carbonyl group is not activated by protonation as in acid-catalyzed hydrolysis, the reaction rate is inherently low. The reaction proceeds through a tetrahedral intermediate, similar to the catalyzed pathways, leading to the formation of phenoxyacetic acid and isobutanol. The rate constants for neutral hydrolysis are generally sensitive to structural changes but are orders of magnitude smaller than those for acid- or base-catalyzed reactions under ambient conditions. viu.ca Studies on analogous esters have shown that significant yields can be obtained, but often at temperatures well above 200°C. nsf.govpsu.edu
Reactivity of the Phenoxy Moiety
The aromatic ring of the phenoxy group in this compound can undergo substitution reactions, with its reactivity being governed by the electronic properties of the substituent already present, in this case, the -OCHCOO-iBu group.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The existing substituent on the benzene (B151609) ring dictates both the rate of the reaction and the position (ortho, meta, or para) of the incoming electrophile. libretexts.org
The phenoxyacetate group (-OCHCOO-iBu) exhibits competing electronic effects. The ether oxygen atom attached directly to the ring has lone pairs of electrons that it can donate to the aromatic system via resonance. This resonance effect increases the electron density of the ring, particularly at the ortho and para positions, thus activating the ring towards electrophilic attack and directing incoming electrophiles to these positions.
Conversely, the entire substituent has an electron-withdrawing inductive effect due to the electronegativity of the oxygen atoms. However, the resonance donation from the ether oxygen is generally the dominant effect in directing substitution. Therefore, the phenoxyacetate group is considered an activating, ortho-, para-directing substituent. libretexts.org Consequently, reactions such as halogenation, nitration, and Friedel-Crafts alkylation or acylation are expected to yield predominantly ortho- and para-substituted products. masterorganicchemistry.comyoutube.com
| Reaction | Typical Reagents | Predicted Major Products |
| Bromination | Br, FeBr | ortho-Bromo-isobutyl phenoxyacetate and para-Bromo-isobutyl phenoxyacetate |
| Nitration | HNO, HSO | ortho-Nitro-isobutyl phenoxyacetate and para-Nitro-isobutyl phenoxyacetate |
| Friedel-Crafts Acylation | RCOCl, AlCl | ortho-Acyl-isobutyl phenoxyacetate and para-Acyl-isobutyl phenoxyacetate |
Nucleophilic Aromatic Substitution (if applicable based on substituents)
Nucleophilic aromatic substitution (SAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.comlibretexts.org This type of reaction is fundamentally different from EAS and has stringent requirements. For an SAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO) positioned ortho or para to a good leaving group (typically a halide). libretexts.orgpressbooks.pub These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. masterorganicchemistry.compressbooks.pub
The phenoxy ring in this compound is not a suitable substrate for nucleophilic aromatic substitution under typical conditions. The ring is rendered electron-rich by the ether oxygen, which is the opposite of the electronic requirement for SAr. nih.gov Furthermore, it lacks both a suitable leaving group and the requisite strong electron-withdrawing groups to stabilize the anionic intermediate. Therefore, nucleophilic aromatic substitution is not a characteristic reaction of the phenoxy moiety in this compound.
Radical Reactions Involving this compound
While specific mechanistic studies on the radical reactions of this compound are not extensively documented in readily available literature, the reactivity of structurally similar compounds, particularly isobutyl phenylcyanoacrylates, provides valuable insights into potential radical-involved transformations. The isobutyl group and the phenoxyacetate moiety both present sites susceptible to radical attack or initiation.
Research into the radical copolymerization of novel ring-substituted isobutyl phenylcyanoacrylates with styrene (B11656) demonstrates the participation of the isobutyl ester in radical processes. chemrxiv.orgchemrxiv.org In these studies, a radical initiator, such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN), is used to initiate the polymerization at elevated temperatures (e.g., 70°C). chemrxiv.orgchemrxiv.org The general mechanism for such a radical chain reaction involves three key stages: initiation, propagation, and termination.
Initiation: The initiator (I) undergoes homolytic cleavage upon heating to generate two radicals (R•).
I -> 2 R•
This radical then reacts with one of the monomer units, for instance, the isobutyl phenylcyanoacrylate, to create a new radical species.
Propagation: The newly formed radical adds to another monomer unit (e.g., styrene), propagating the polymer chain and regenerating a radical at the terminus of the growing chain. This process repeats, leading to the formation of a copolymer.
Termination: The radical chain reaction is terminated when two radical species combine or disproportionate, resulting in a stable, non-radical product.
The reactivity of the isobutyl group in these radical reactions is an important consideration. The tertiary hydrogen atom on the isobutyl group could potentially be a site for hydrogen abstraction by a radical species, leading to the formation of a stable tertiary radical. However, in the context of polymerization, the reaction at the double bond of the acrylate (B77674) is the predominant pathway.
Further insight can be drawn from the general principles of radical reactions of esters. Peroxy radical recombination, for example, can lead to the formation of ether or ester linkages, suggesting that under oxidative conditions, this compound could potentially undergo complex radical-mediated transformations. copernicus.org
Below is a hypothetical reaction scheme illustrating a possible radical reaction involving this compound, based on general principles of radical chemistry.
| Step | Description | Generic Reaction |
| 1. Initiation | A radical initiator (e.g., a peroxide) undergoes homolysis to form radicals. | RO-OR -> 2 RO• |
| 2. Hydrogen Abstraction | The initiator radical abstracts a hydrogen atom from the isobutyl group of this compound, forming a tertiary radical. | RO• + (CH₃)₂CHCH₂O(CO)CH₂OPh -> ROH + (CH₃)₂C•CH₂O(CO)CH₂OPh |
| 3. Propagation/Rearrangement | The resulting radical could undergo further reactions, such as addition to an unsaturated molecule or rearrangement. | Radical + M -> Radical-M• |
| 4. Termination | Two radical species combine to form a stable product. | 2 R'• -> R'-R' |
It is important to note that this is a generalized scheme, and the actual reaction pathway would depend on the specific reaction conditions and the nature of the radical initiator and any other reactants present.
Role as an Intermediate in Complex Chemical Transformations
This compound can serve as a versatile intermediate in the synthesis of more complex molecules, leveraging the reactivity of both the ester and the aromatic ether functionalities. While specific examples detailing its use in multi-step natural product synthesis are not prevalent in the reviewed literature, its structural motifs are found in various biologically active compounds, suggesting its potential as a building block.
The phenoxyacetic acid moiety itself is a key component in a range of pharmaceuticals and herbicides. nih.gov Derivatives of phenoxyacetic acid are synthesized for various applications, and this compound can be a precursor in these synthetic routes. nih.gov For instance, the ester group can be hydrolyzed to yield phenoxyacetic acid, which can then be converted into other functional groups or used in coupling reactions.
One potential application of this compound as an intermediate is in cascade reactions. Cascade reactions, also known as domino or tandem reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. researchgate.net The functional groups within this compound could be sequentially modified in a cascade sequence to build molecular complexity rapidly. For example, a reaction could be initiated at the aromatic ring (e.g., electrophilic aromatic substitution), followed by a transformation involving the ester group.
The synthesis of allyl phenoxyacetate, a related compound, highlights the utility of the phenoxyacetate core in organic synthesis. google.com This synthesis involves the esterification of phenoxyacetic acid with allyl alcohol. google.com Similarly, this compound can be prepared and subsequently used as a starting material for further transformations.
The following table outlines potential transformations where this compound could act as a key intermediate.
| Reaction Type | Reagents and Conditions | Potential Product |
| Hydrolysis | Aqueous acid or base | Phenoxyacetic acid and Isobutanol |
| Transesterification | Alcohol, acid or base catalyst | Different phenoxyacetate ester |
| Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Substituted this compound |
| Claisen Rearrangement (of allyl ether derivative) | Heat | ortho-allyl-phenoxyacetate derivative |
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. For isobutyl phenoxyacetate (B1228835), NMR provides unambiguous confirmation of the chemical structure and offers deep insights into its dynamic behavior.
While standard one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic connectivity of isobutyl phenoxyacetate, two-dimensional (2D) NMR techniques are required to resolve signal overlap and definitively assign all proton and carbon signals. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would reveal the intricate network of spin-spin couplings.
COSY: Would show correlations between geminal and vicinal protons, for instance, confirming the coupling between the -CH₂- and -CH- protons of the isobutyl group.
HSQC: Would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.
HMBC: Would reveal longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations include those from the isobutyl -OCH₂- protons to the ester carbonyl carbon and from the phenoxy -OCH₂- protons to the ester carbonyl and the ipso-carbon of the aromatic ring.
The conformational flexibility of this compound, primarily due to rotation around the C-O ether and C-O ester bonds, can be investigated using Variable Temperature (VT) NMR. researchgate.netox.ac.ukoxinst.com As the temperature is lowered, the rate of rotation around these bonds decreases. If the energy barrier to rotation is sufficiently high, this slowing on the NMR timescale can lead to the broadening of signals, eventually resolving into distinct signals for each populated conformer at the low-temperature limit. This allows for the determination of the energy barriers of rotation and the relative populations of different conformers. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound in CDCl₃
| Position | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|---|
| 1' | Ester C=O | - | ~168.5 | - |
| 2' | Ether -CH₂- | ~4.65 (s) | ~65.2 | C-1', C-1'' |
| 1'' | Aromatic C-O | - | ~157.8 | - |
| 2'', 6'' | Aromatic ortho-CH | ~6.95 (d) | ~114.8 | C-4'', C-1'' |
| 3'', 5'' | Aromatic meta-CH | ~7.30 (t) | ~129.5 | C-1'', C-5''/C-3'' |
| 4'' | Aromatic para-CH | ~7.00 (t) | ~121.7 | C-2'', C-6'' |
| 1''' | Isobutyl -OCH₂- | ~3.95 (d) | ~71.5 | C-1', C-2''' |
| 2''' | Isobutyl -CH- | ~1.98 (m) | ~27.8 | C-1''', C-3''' |
| 3''' | Isobutyl -CH₃ | ~0.95 (d) | ~19.1 | C-2''', C-1''' |
In the solid state, molecular motion is restricted, leading to broad lines in NMR spectra due to anisotropic interactions. Solid-state NMR (ssNMR) techniques, particularly using magic-angle spinning (MAS), can overcome this broadening to provide high-resolution spectra of crystalline or amorphous solids. wikipedia.orgemory.edu For this compound, ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR would be the experiment of choice. europeanpharmaceuticalreview.com This technique can distinguish between different crystalline forms (polymorphs), as the chemical shift of a nucleus is highly sensitive to its local electronic environment, which differs with crystal packing. europeanpharmaceuticalreview.com Furthermore, ssNMR can be used to determine the number of unique molecules in the asymmetric unit of the crystal lattice and provide information on molecular packing and intermolecular distances.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Hydrogen Bonding Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. nih.gov
For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the ester carbonyl (C=O) stretch, expected around 1750-1730 cm⁻¹. The exact position of this band is sensitive to the molecular environment. Two C-O stretching bands are also expected: one for the ester linkage and one for the aryl ether linkage, typically found in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will appear around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, while aliphatic C-H stretching from the isobutyl group will be observed just below 3000 cm⁻¹.
While this compound cannot form strong, classical hydrogen bonds as it lacks donor protons like -OH or -NH, it can act as a hydrogen bond acceptor at its ether and carbonyl oxygen atoms. In the solid state or in solution with donor species, weak hydrogen bonding interactions of the C-H···O type can occur. These interactions would cause subtle but measurable shifts in the vibrational frequencies, particularly a slight redshift (lowering of frequency) of the C=O stretching band and shifts in the C-H bending modes. researchgate.net Comparative IR and Raman studies of this compound in different solvents or in the solid state could thus provide evidence for such weak intermolecular interactions.
Table 2: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Strong |
| C-H Stretch | Aliphatic (Isobutyl) | 3000 - 2850 | Strong | Medium |
| C=O Stretch | Ester | 1750 - 1730 | Very Strong | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong | Strong |
| C-O Stretch | Ester (O=C-O) | 1300 - 1200 | Strong | Weak |
| C-O Stretch | Aryl Ether (Ar-O-C) | 1250 - 1200 (asym), 1050-1000 (sym) | Strong | Medium |
Mass Spectrometry for Fragmentation Pathways and Exact Mass Determination (e.g., HRMS, MS/MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For this compound (C₁₂H₁₆O₃), the calculated exact mass is 208.10994 Da. nih.gov
Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic pattern. The fragmentation pathways for this compound can be predicted based on the stability of the resulting ions and neutral losses. Key fragmentation steps would likely include:
Loss of the isobutoxy radical (•OCH₂(CH(CH₃)₂)): Leading to the phenoxyacetyl cation at m/z 135.
Loss of isobutene: A common rearrangement for isobutyl esters, involving hydrogen transfer to the carbonyl oxygen, leading to a radical cation of phenoxyacetic acid at m/z 152.
Cleavage of the ether bond: Fragmentation can produce a phenoxy radical or a phenoxy cation (m/z 93), though the tropylium (B1234903) ion (m/z 91) derived from rearrangement of a benzyl-type fragment is often more stable and prominent if formed.
Formation of the isobutyl cation: Cleavage of the ester C-O bond can lead to a fragment at m/z 57.
Tandem mass spectrometry (MS/MS) could be used to isolate a specific fragment ion (e.g., the molecular ion at m/z 208 or a primary fragment like m/z 152) and induce further fragmentation, providing more detailed structural information and confirming the proposed fragmentation pathways.
Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 208 | [C₁₂H₁₆O₃]⁺• (Molecular Ion) | - |
| 152 | [C₈H₈O₃]⁺• | C₄H₈ (Isobutene) |
| 135 | [C₈H₇O₂]⁺ | •OC₄H₉ (Isobutoxy radical) |
| 93 | [C₆H₅O]⁺ | •CH₂COOC₄H₉ |
| 91 | [C₇H₇]⁺ (Tropylium ion) | From rearrangement of phenoxyacetyl fragment |
| 57 | [C₄H₉]⁺ | •OOCCH₂OC₆H₅ |
X-ray Crystallography for Precise Molecular Geometry and Crystal Packing
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. Of particular interest would be the torsion angles defining the conformation around the ether linkage (C-O-C-C) and the ester group (O-C-C=O), which would reveal the molecule's preferred geometry in the crystalline state.
Furthermore, the analysis would elucidate the crystal packing arrangement, showing how individual molecules interact with their neighbors. This includes identifying any weak intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking between aromatic rings, which govern the formation of the crystal lattice. iucr.org This information is invaluable for understanding the physical properties of the solid material and for computational modeling studies.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS)
Chromatographic methods are essential for separating components of a mixture and are routinely used for assessing the purity of a compound and for monitoring the progress of a chemical reaction.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. It can be used to assess purity by separating the target compound from volatile impurities, such as residual starting materials (e.g., isobutanol) or side products from its synthesis. The mass spectrometer provides definitive identification of the separated components based on their mass spectra. sigmaaldrich.comchromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly using reversed-phase columns, is a highly versatile technique for reaction monitoring. waters.com The synthesis of this compound from phenoxyacetic acid and isobutanol can be monitored by periodically taking small aliquots from the reaction mixture, diluting them, and injecting them into the LC-MS system. This allows for tracking the consumption of the starting materials and the formation of the this compound product in near real-time. nih.govacs.org The high sensitivity of the MS detector allows for the detection of minor side products, enabling the optimization of reaction conditions to maximize yield and purity. waters.com
Computational Chemistry and Theoretical Studies on Isobutyl Phenoxyacetate
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties. muni.cz
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. nih.gov It is particularly effective for optimizing molecular geometries and predicting vibrational spectra. researchgate.net
For isobutyl phenoxyacetate (B1228835), a DFT calculation would begin by constructing an initial 3D structure. The geometry would then be optimized to find the lowest energy arrangement of its atoms, corresponding to the most stable structure. cnr.it This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. muni.cz Studies on related phenoxyacetic acids have commonly used the B3LYP functional with basis sets like 6-311++G(d,p) to achieve reliable geometries. researchgate.netnih.govjetir.org The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation determines the energies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. nih.gov The calculated frequencies for phenoxyacetic acid derivatives have shown good agreement with experimental spectra, allowing for precise assignment of vibrational modes, such as C=O stretching, C-O-C ether linkages, and aromatic ring vibrations. orientjchem.orgjetir.org
Table 1: Representative Theoretical Vibrational Frequencies (Calculated via DFT) and Their Assignments for a Phenoxyacetate Structure. (Note: This table is illustrative, based on data for phenoxyacetic acid derivatives, to show what a typical analysis for isobutyl phenoxyacetate would yield.) researchgate.netorientjchem.org
| Assignment | Calculated Frequency (cm⁻¹) |
| O-H Stretch (of related acid) | ~3664 |
| Aromatic C-H Stretch | ~3100-3000 |
| Methylene (B1212753) C-H Stretch | ~2900-3000 |
| C=O Carbonyl Stretch | ~1750 |
| C=C Aromatic Ring Stretch | ~1600 |
| C-O Ether Stretch | ~1240 |
| C-Cl Stretch (on substituted ring) | ~660 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. anu.edu.au Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used, often with large basis sets, to obtain highly accurate electronic properties. orientjchem.org
For this compound, ab initio calculations would provide a more rigorous description of its electronic structure than standard DFT. These methods would be employed to calculate properties such as ionization potential, electron affinity, and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is particularly important as it relates to the molecule's chemical reactivity and kinetic stability. researchgate.net Analysis of related phenoxyacetic acids using these methods has helped elucidate charge transfer interactions within the molecule. nih.govresearchgate.net
Conformational Analysis and Potential Energy Surface Mapping
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. muni.cz
This compound has several key rotatable bonds: the C-O bonds of the ester and ether groups, and the C-C bonds of the isobutyl group. Rotation around these bonds leads to different conformers with varying energies. Computational methods can systematically rotate a specific bond and calculate the energy at each step, a process known as a potential energy surface (PES) scan. visualizeorgchem.com
The results of such a scan reveal the energy minima, which correspond to stable, preferred conformations, and energy maxima, which are the transition states between them. libretexts.org The energy difference between a minimum and a maximum is the rotational barrier. nih.gov For example, studies on phenoxyacetic acid derivatives have shown that a syn-syn conformation is energetically favored. nih.gov A similar analysis for this compound would identify the preferred orientations of the isobutyl group relative to the phenoxyacetate core, which are governed by steric hindrance and subtle electronic interactions.
Table 2: Hypothetical Relative Energies of Key Conformations of this compound. (Note: This table is a conceptual representation of the expected output from a conformational analysis.)
| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Stability |
| A (Anti) | 180° | 0.00 | Most Stable |
| B (Gauche) | 60° | 1.5 | Less Stable |
| C (Eclipsed) | 0° | 5.0 | Transition State |
A potential energy surface (PES) is a multidimensional map that relates the energy of a molecule to its geometry. wikipedia.org By mapping the PES, chemists can visualize the energetic landscape of the molecule. libretexts.org The low-energy "valleys" on this surface represent stable conformers, while the "mountain passes" between them represent the transition states for interconversion. libretexts.org
For this compound, a detailed PES map would illustrate the complete pathways for converting from one stable conformation to another. This map is crucial for understanding the molecule's dynamic behavior, as it shows the lowest-energy routes for conformational change and helps predict which conformations will be most populated at a given temperature. muni.cz
Prediction and Interpretation of Spectroscopic Data
A primary application of computational chemistry is the prediction of spectra, which helps in the interpretation of experimental data. aip.org By calculating the properties that give rise to spectroscopic signals, such as vibrational frequencies or nuclear magnetic shielding, researchers can assign peaks in an experimental spectrum to specific structural features of the molecule. olemiss.edu
For this compound, DFT and ab initio methods would be used to predict a variety of spectra:
IR and Raman Spectra: As discussed in section 5.1.1, calculated vibrational frequencies and intensities can be used to generate a theoretical spectrum that aids in the assignment of experimental IR and Raman bands. nih.gov
NMR Spectra: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms by calculating the magnetic shielding around each nucleus. These predicted shifts are invaluable for assigning signals in complex NMR spectra, especially for molecules with many similar protons or carbons. jetir.orgresearchgate.net
UV-Visible Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. This analysis helps to understand the electronic structure and the nature of the orbitals involved in light absorption. nih.gov
By comparing these computationally predicted spectra with those obtained experimentally, a comprehensive and validated understanding of the structure and properties of this compound can be achieved.
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
While quantum chemical calculations are excellent for describing the properties of individual molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of ensembles of molecules over time. MD simulations model the movements of atoms and molecules based on a force field, which is a set of empirical equations and parameters that describe the potential energy of the system.
For this compound, MD simulations can provide critical insights into its intermolecular interactions and solvation properties. By simulating a box of this compound molecules, one can study how they pack together in the liquid state and identify the dominant intermolecular forces, such as van der Waals interactions and dipole-dipole interactions involving the polar ester group.
Furthermore, by placing a single this compound molecule in a box filled with solvent molecules (e.g., water, ethanol, or a nonpolar solvent), MD simulations can be used to study solvation effects. These simulations can reveal the structure of the solvent shell around the solute molecule, calculate the free energy of solvation, and analyze how the solute affects the local structure and dynamics of the solvent. This is particularly relevant for understanding the solubility and partitioning behavior of this compound in different environments. The simulations track the trajectories of all atoms, allowing for the analysis of properties like radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Synthesis and Reactivity of Isobutyl Phenoxyacetate Derivatives and Analogues
Structural Modifications on the Phenoxy Ring
The synthesis of isobutyl phenoxyacetate (B1228835) derivatives with various substituents on the aromatic ring allows for the systematic modification of the compound's physicochemical properties. These modifications are typically achieved by either starting with a pre-substituted phenol (B47542) or by direct functionalization of the phenoxyacetate core. The primary methods for these transformations include Williamson ether synthesis followed by esterification, or direct electrophilic aromatic substitution on the isobutyl phenoxyacetate molecule.
Synthesis of Halogenated Phenoxyacetate Esters
Halogenated derivatives of this compound are commonly prepared by introducing halogen atoms such as chlorine or bromine onto the phenyl ring. A prevalent synthetic strategy involves the Williamson ether synthesis, starting with a halogenated phenol. byjus.comwikipedia.org In this approach, a halophenol is first deprotonated with a base, such as sodium hydroxide (B78521), to form the corresponding sodium halophenoxide. wikipedia.org This phenoxide then acts as a nucleophile, displacing a halide from an isobutyl haloacetate to form the isobutyl halophenoxyacetate.
Alternatively, the synthesis can commence with the reaction of a halophenol with chloroacetic acid in the presence of a base to produce the halophenoxyacetic acid. gordon.edu This intermediate is then subjected to Fischer esterification with isobutanol, typically in the presence of an acid catalyst like sulfuric acid, to yield the final halogenated ester. google.compatsnap.combyjus.com
A specific example, while not for this compound itself, illustrates this latter pathway in the preparation of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate. google.com In this process, ortho-cresol is first reacted with sodium hydroxide to form sodium o-cresolate, which then reacts with sodium chloroacetate (B1199739) to yield 2-methyl sodium phenoxyacetate. Subsequent acidification and chlorination, followed by esterification with isooctyl alcohol (2-ethylhexanol), affords the final product. google.com A similar sequence can be envisioned for the synthesis of isobutyl (4-chlorophenoxy)acetate, starting from 4-chlorophenol.
The direct halogenation of phenol itself is also a well-established method for producing halophenols that can serve as precursors. For instance, p-bromophenol can be synthesized by reacting phenol with bromine in a suitable solvent like carbon disulfide. orgsyn.orggoogle.com
Table 1: Synthesis of Halogenated Phenoxyacetate Esters
| Starting Material | Reagents | Key Intermediate | Final Product (Example) |
|---|---|---|---|
| 4-Chlorophenol | 1. NaOH 2. Chloroacetic acid 3. Isobutanol, H₂SO₄ | 4-Chlorophenoxyacetic acid | Isobutyl (4-chlorophenoxy)acetate |
Introduction of Alkyl and Alkoxy Substituents
The synthesis of alkyl and alkoxy-substituted isobutyl phenoxyacetates generally follows a similar strategy to that of their halogenated counterparts, typically starting with the appropriately substituted phenol.
For the preparation of alkyl-substituted derivatives, an alkylphenol, such as cresol (B1669610) (methylphenol), is used as the starting material. The Williamson ether synthesis is a common method, where the alkylphenol is treated with a base to form the corresponding phenoxide, which is then reacted with an isobutyl haloacetate. gordon.edu Alternatively, the alkylphenoxyacetic acid can be synthesized first and then esterified with isobutanol. The synthesis of 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate from ortho-cresol serves as a pertinent example of incorporating an alkyl group on the phenoxy ring. google.com
For the introduction of alkoxy substituents, an alkoxyphenol is the typical precursor. For instance, to synthesize isobutyl (4-methoxyphenoxy)acetate, one would start with 4-methoxyphenol (B1676288) (hydroquinone monomethyl ether). The synthesis would proceed via the formation of sodium 4-methoxyphenoxide, followed by reaction with an isobutyl haloacetate, or by first preparing 4-methoxyphenoxyacetic acid and then performing a Fischer esterification with isobutanol. jetir.org
Table 2: Synthesis of Alkyl and Alkoxy Substituted Phenoxyacetate Esters
| Starting Material | Reagents | Key Intermediate | Final Product (Example) |
|---|---|---|---|
| p-Cresol | 1. NaOH 2. Chloroacetic acid 3. Isobutanol, H₂SO₄ | p-Methylphenoxyacetic acid | Isobutyl (4-methylphenoxy)acetate |
Synthesis of Nitro and Amino Derivatives
The synthesis of nitro and amino derivatives of this compound introduces functionalities that can significantly alter the electronic properties of the molecule. The general approach involves the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine.
The nitration of phenoxyacetic acid or its esters can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration (ortho, meta, or para) is directed by the phenoxyacetic group. A study on the synthesis of (E)-Methyl 2-(2-methoxy-4-nitro-6-((phenylimino) methyl) phenoxy) butanoate demonstrates the feasibility of having a nitro group on the phenoxy ring of a phenoxyalkanoate. jetir.org Following nitration, the resulting nitro-isobutyl phenoxyacetate can be purified.
The subsequent step is the reduction of the nitro group to an amino group. This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel, or chemical reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid.
Table 3: Synthesis of Nitro and Amino Phenoxyacetate Derivatives
| Starting Material | Reagents | Key Intermediate | Final Product (Example) |
|---|---|---|---|
| This compound | HNO₃, H₂SO₄ | Isobutyl (4-nitrophenoxy)acetate | Isobutyl (4-nitrophenoxy)acetate |
Variations in the Ester Alkyl Chain
Modifying the isobutyl ester group of this compound allows for the fine-tuning of properties such as volatility, lipophilicity, and steric bulk. These modifications are typically achieved through the esterification of phenoxyacetic acid with a variety of alcohols.
Synthesis of Branched and Cyclic Alkyl Phenoxyacetates
The synthesis of phenoxyacetates with branched or cyclic alkyl ester chains is readily accomplished via Fischer esterification of phenoxyacetic acid with the corresponding branched or cyclic alcohol. patsnap.combyjus.comorganic-chemistry.org This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves heating the reactants to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com
For example, the synthesis of 2-ethylhexyl phenoxyacetate, a branched-chain ester, can be achieved by reacting phenoxyacetic acid with 2-ethylhexanol in the presence of an acid catalyst. researchgate.netresearchgate.net Similarly, cyclohexyl phenoxyacetate can be prepared by the esterification of phenoxyacetic acid with cyclohexanol. patsnap.com The synthesis of cyclohexyl acetate (B1210297) from cyclohexene (B86901) and acetic acid further supports the feasibility of incorporating cyclic alkyl groups. chemicalbook.com Transesterification is another viable method, as demonstrated by the synthesis of allyl-cyclohexyloxyacetate from methyl-cyclohexyloxyacetate and allyl alcohol. perfumerflavorist.comgoogle.com
Table 4: Synthesis of Branched and Cyclic Alkyl Phenoxyacetates
| Starting Material | Alcohol | Catalyst (Typical) | Final Product (Example) |
|---|---|---|---|
| Phenoxyacetic acid | 2-Ethylhexanol | H₂SO₄ | 2-Ethylhexyl phenoxyacetate |
Incorporation of Functionalized Alkyl Groups
Introducing functional groups into the ester alkyl chain can impart new chemical properties and potential for further derivatization. Common functionalities include hydroxyl and ether groups.
The synthesis of 2-hydroxyethyl phenoxyacetate provides a clear example of incorporating a hydroxyl group. chemspider.comnih.gov One synthetic route involves the reaction of sodium phenoxide with 2-chloroethanol. google.com This would be followed by esterification of the resulting 2-phenoxyethanol (B1175444) with isobutyryl chloride or isobutyric anhydride (B1165640) to yield the desired product. An alternative approach is the direct esterification of phenoxyacetic acid with ethylene (B1197577) glycol. guidechem.com
For the incorporation of an ether linkage in the alkyl chain, the synthesis of 2-ethoxyethyl acetate serves as a model. google.com This compound can be prepared by the esterification of acetic acid with 2-ethoxyethanol. By analogy, 2-ethoxyethyl phenoxyacetate could be synthesized by the Fischer esterification of phenoxyacetic acid with 2-ethoxyethanol.
Table 5: Synthesis of Functionalized Alkyl Phenoxyacetates
| Starting Material | Functionalized Alcohol/Reagent | Key Intermediate | Final Product (Example) |
|---|---|---|---|
| Phenoxyacetic acid | Ethylene glycol | - | 2-Hydroxyethyl phenoxyacetate |
| Phenoxyacetic acid | 2-Ethoxyethanol | - | 2-Ethoxyethyl phenoxyacetate |
Comparative Reactivity and Mechanistic Studies of Analogues
The reactivity of esters, such as this compound and its analogues, is fundamentally governed by the chemical environment surrounding the ester functional group. Mechanistic studies, particularly focusing on hydrolysis, provide significant insight into how modifications to the molecule's structure can influence reaction rates and pathways. The alkaline hydrolysis of phenoxyacetate esters typically proceeds via a base-catalyzed acyl-oxygen cleavage, bimolecular (BAC2) mechanism. This process involves a nucleophilic attack by a hydroxide ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the departure of the isobutoxide leaving group, which is then protonated to form isobutanol, and the formation of a phenoxyacetate salt.
Influence of Substituents on Ester Hydrolysis Rates
The rate of hydrolysis for this compound analogues is highly sensitive to the nature and position of substituents on the aromatic (phenyl) ring. These substituents exert electronic effects that can either accelerate or decelerate the reaction. The influence of these effects can be quantitatively assessed and is often correlated using the Hammett equation, which relates reaction rates to substituent constants (σ). walisongo.ac.idcambridge.org For the base-catalyzed hydrolysis of esters, the reaction is facilitated by electron-withdrawing groups (EWGs) and retarded by electron-donating groups (EDGs). cambridge.org
Electron-withdrawing substituents, such as nitro (-NO₂) or chloro (-Cl) groups, increase the rate of hydrolysis. They function by inductively and/or resonantly pulling electron density away from the benzene (B151609) ring and, consequently, from the ester's carbonyl carbon. This withdrawal of electron density enhances the electrophilicity of the carbonyl carbon, making it a more susceptible target for nucleophilic attack by the hydroxide ion. Furthermore, EWGs help to stabilize the negatively charged tetrahedral intermediate formed during the rate-determining step, thereby lowering the activation energy of the reaction.
The following interactive table illustrates the expected relative hydrolysis rates for various para-substituted this compound analogues under alkaline conditions, demonstrating the pronounced effect of substituents.
Interactive Data Table: Relative Hydrolysis Rates of p-Substituted this compound Analogues This data is illustrative of established chemical principles.
| Substituent (X) | Substituent Type | Hammett Constant (σ_p) | Expected Relative Rate (k_X / k_H) | Effect on Reaction Rate |
| -NO₂ | Strong Electron-Withdrawing | 0.78 | > 10 | Strong Acceleration |
| -Cl | Electron-Withdrawing | 0.23 | > 1 | Moderate Acceleration |
| -H | (Reference) | 0.00 | 1 | Baseline |
| -CH₃ | Electron-Donating | -0.17 | < 1 | Moderate Deceleration |
| -OCH₃ | Strong Electron-Donating | -0.27 | << 1 | Strong Deceleration |
Steric and Electronic Effects on Reaction Pathways
Steric Effects:
Steric hindrance can significantly impede the rate of ester hydrolysis. The BAC2 mechanism requires the hydroxide nucleophile to approach and attack the carbonyl carbon. semanticscholar.org Bulky substituents can physically obstruct this approach.
Ortho-Substituents: Substituents placed at the ortho-position (adjacent to the phenoxy ether linkage) on the aromatic ring can cause significant steric hindrance. wikipedia.org This "ortho effect" can force the ester group to twist out of the plane of the benzene ring, which may disrupt conjugation, but more importantly, it can directly block the trajectory of the incoming nucleophile, leading to a dramatic decrease in the reaction rate compared to its meta or para isomers. nih.govacs.org
Alcohol Moiety: The isobutyl group in the parent ester also contributes to steric bulk around the reaction center when compared to smaller alkyl groups like methyl or ethyl. While less impactful than substitution on the aromatic ring, the branched nature of the isobutyl group can slightly reduce the hydrolysis rate compared to a straight-chain analogue like n-butyl phenoxyacetate.
Electronic Effects on Reaction Pathways:
The electronic effects of substituents primarily influence the rates of existing pathways rather than opening new ones under standard hydrolysis conditions. The dominant pathway for this compound and its analogues remains the BAC2 mechanism. semanticscholar.org
The electronic nature of the substituent governs the stability of the key tetrahedral intermediate. As previously mentioned, electron-withdrawing groups stabilize this intermediate, facilitating its formation and subsequent breakdown into products. Electron-donating groups have the opposite effect. This modulation of the intermediate's stability directly impacts the energy profile of the reaction, with EWGs lowering the transition state energy and EDGs raising it. In extreme cases, such as with exceptionally stable carbocations in the alcohol portion (not applicable to isobutyl), alternative mechanisms like BAL1 (base-catalyzed, alkyl-oxygen cleavage, unimolecular) could be envisioned, but for phenoxyacetate derivatives, the BAC2 pathway is overwhelmingly favored.
Environmental Fate and Chemical Transformation Pathways of Isobutyl Phenoxyacetate
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation involves the chemical transformation of a substance without the involvement of biological organisms. For isobutyl phenoxyacetate (B1228835), the key abiotic degradation processes are hydrolysis, photolysis, and oxidation.
Hydrolysis is a significant degradation pathway for esters in aqueous environments, leading to the cleavage of the ester bond to form the corresponding carboxylic acid and alcohol. In the case of isobutyl phenoxyacetate, hydrolysis yields phenoxyacetic acid and isobutanol.
k_h = k_a[H⁺] + k_n + k_b[OH⁻]
where k_a, k_n, and k_b are the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively. For most esters, base-catalyzed hydrolysis is the dominant process in alkaline waters, while acid-catalyzed hydrolysis becomes more significant in acidic conditions. viu.ca
Table 1: General Influence of Environmental Factors on Ester Hydrolysis Rate
| Factor | Influence on Hydrolysis Rate | Rationale |
| pH | Increases in both acidic and alkaline conditions | Catalysis by H⁺ and OH⁻ ions accelerates the cleavage of the ester bond. |
| Temperature | Increases with rising temperature | Provides the necessary activation energy for the reaction to occur more rapidly. |
Photolytic degradation, or photolysis, involves the breakdown of a chemical compound by light energy, from either natural sunlight or artificial ultraviolet (UV) radiation. The susceptibility of a compound to photolysis depends on its ability to absorb light at relevant wavelengths and the efficiency (quantum yield) of the subsequent chemical reactions. nih.gov
Phenoxyacetic acid and its derivatives, which form the core structure of this compound, can undergo photodegradation. Direct photolysis occurs when the molecule itself absorbs light, leading to an excited state that can then undergo bond cleavage or other transformations. Indirect photolysis can also occur, where other substances in the environment (photosensitizers) absorb light and generate reactive species, such as hydroxyl radicals, which then attack the target compound. nih.gov
While specific quantum yield data for this compound is not available, studies on related phenoxyacetic acids indicate that direct photodegradation under solar radiation is generally not a highly efficient process. nih.gov The presence of photosensitizers in natural waters can enhance the rate of degradation.
Oxidative transformation, primarily driven by reactions with highly reactive species like hydroxyl radicals (•OH), is a crucial degradation pathway for many organic compounds in the environment. These radicals can be generated through various photochemical processes in sunlit surface waters and in the atmosphere. rsc.orgscispace.com
The reaction of hydroxyl radicals with aromatic compounds like phenoxyacetic acid, the parent acid of this compound, typically involves the addition of the •OH radical to the aromatic ring, forming hydroxycyclohexadienyl radicals. These intermediates can then undergo further reactions, including the formation of hydroxylated derivatives. researchgate.net
While a specific rate constant for the reaction of this compound with hydroxyl radicals has not been determined, data for related compounds can offer an approximation of its reactivity.
Table 2: Illustrative Second-Order Rate Constants for the Reaction of Hydroxyl Radicals with Structurally Related Compounds in Aqueous Solution
| Compound | Rate Constant (k_OH) (M⁻¹s⁻¹) | Temperature (K) | pH |
| Lactic Acid | (6.1 ± 1.1) x 10⁸ | 298 | 1.5 |
| Lactate | (8.6 ± 0.7) x 10⁸ | 298 | 9 |
| Succinic Acid (protonated) | (1.2 ± 0.1) x 10⁸ | 298 | 2.0 |
| Pimelic Acid (protonated) | (6.8 ± 0.5) x 10⁸ | 298 | 2.0 |
| Data for analogous carboxylic acids are provided to illustrate the general reactivity towards hydroxyl radicals. nih.govmdpi.com |
Biotic Transformation and Biodegradation Studies (Chemical Processes)
Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms and their enzymes. This is a key process for the removal of many organic pollutants from the environment.
The biodegradation of this compound is expected to be initiated by the enzymatic cleavage of the ester bond. Esterases, a broad class of hydrolase enzymes produced by a wide range of microorganisms, catalyze the hydrolysis of esters into their constituent alcohol and carboxylic acid. ca.gov In this case, the products would be phenoxyacetic acid and isobutanol.
The rate of this enzymatic hydrolysis can be influenced by steric factors of the ester. For instance, studies on butyl acetate (B1210297) isomers have shown that the degree of branching in the alcohol moiety can affect the velocity of the reaction catalyzed by esterases. ca.gov
Once the ester is cleaved, the resulting phenoxyacetic acid and isobutanol can be further metabolized by microorganisms. Phenoxyacetic acid itself has been shown to be biodegradable by various bacterial strains, such as Pseudomonas putida. nih.gov The degradation of isobutanol is also a well-established microbial process.
The primary metabolites resulting from the initial biotic transformation of this compound are phenoxyacetic acid and isobutanol.
Further microbial degradation of phenoxyacetic acid can proceed through various pathways, often involving hydroxylation of the aromatic ring followed by ring cleavage. The specific metabolites formed will depend on the microbial species and the enzymatic pathways they possess. For example, the degradation of phenoxyacetic acid herbicides like 2,4-D and MCPA by bacterial strains has been studied, and various intermediate metabolites have been identified. prakritimitrango.comindianecologicalsociety.com
Table 3: Expected Primary and Secondary Biodegradation Products of this compound
| Initial Compound | Primary Degradation Products (from Ester Cleavage) | Potential Secondary Metabolites (from Phenoxyacetic Acid Degradation) |
| This compound | Phenoxyacetic Acid, Isobutanol | Phenyl Formate, Salicylic Acid, Phenol (B47542), Oxalic Acid |
| The secondary metabolites listed are based on the degradation of the parent compound, phenoxyacetic acid, through ozonation, which can generate similar intermediates to some biological oxidative pathways. researchgate.net |
Sorption and Mobility in Environmental Media
The movement and distribution of this compound in the environment are governed by its sorption characteristics to soil and sediment, which in turn influence its mobility and potential to leach into aquatic systems. Sorption, the process by which a chemical binds to solid particles, is a key factor in determining the concentration of a substance that remains dissolved in soil water and is therefore available for transport.
The environmental behavior of this compound is influenced by the properties of its two main structural components: the phenoxyacetic acid group and the isobutyl ester group. Phenoxy herbicides, a class of compounds to which this compound is structurally related, exhibit sorption behaviors that are dependent on soil properties such as pH and organic matter content. For instance, the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) is influenced by these factors. Similarly, isobutyl acetate is known to have a moderate-to-high potential for leaching, which suggests that the isobutyl group may contribute to increased mobility. taylorfrancis.comresearchgate.net
Adsorption to Soil and Sediment Components
For organic compounds like this compound, the primary mechanism of sorption in soil and sediment is partitioning into organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. A higher Koc value indicates a stronger tendency for the chemical to adsorb to soil and sediment, resulting in lower mobility. Conversely, a lower Koc value suggests weaker adsorption and greater potential for movement with water.
The pH of the soil and water can also play a crucial role, particularly for compounds that can ionize. Although this compound is an ester and does not ionize, its potential hydrolysis to phenoxyacetic acid, which is acidic, would introduce pH-dependent sorption behavior. The anionic form of phenoxyacetic acid would generally exhibit lower sorption to negatively charged soil colloids.
The composition of the sediment, including the types and amounts of clay minerals and the presence of humic substances, will also affect adsorption. nih.gov Clay minerals can contribute to adsorption through various surface interactions, while humic acids, a major component of soil organic matter, provide a significant sorptive phase for organic chemicals. nih.gov
Table 1: Factors Influencing the Adsorption of this compound to Soil and Sediment
| Factor | Influence on Adsorption | Rationale |
|---|---|---|
| Soil/Sediment Organic Carbon Content | Positive Correlation | Organic matter is the primary partitioning medium for non-polar organic compounds. |
| Clay Content | Variable | Clay minerals can provide surface area for adsorption, but the effect can be complex and pH-dependent. |
| pH | Indirect | While the ester itself is not ionizable, its hydrolysis product (phenoxyacetic acid) is, and its sorption would be pH-dependent. |
| Particle Size | Inverse Correlation | Smaller particles have a larger surface area-to-volume ratio, generally leading to greater adsorption. nih.gov |
Leaching Potential in Aquatic Systems
The leaching potential of this compound refers to its likelihood of moving downward through the soil profile and potentially reaching groundwater or being transported into surface water bodies. This potential is directly related to its sorption characteristics; chemicals that are weakly sorbed are more likely to leach.
Based on the expected moderate sorption of this compound, a moderate to high leaching potential can be inferred. This is supported by the data for the related compound, isobutyl acetate, which is considered to have moderate-to-high leaching potential. taylorfrancis.com The mobility of a substance in soil is often categorized based on its Koc value. While a specific Koc for this compound is not available, a qualitative assessment suggests it would not be immobile in the soil environment.
The rate of water flow through the soil profile is another critical factor determining the extent of leaching. In environments with high rainfall and permeable soils, the potential for leaching will be greater. Conversely, in arid climates or in soils with high clay content that restricts water movement, leaching will be less significant.
Table 2: Qualitative Assessment of Leaching Potential for this compound
| Parameter | Expected Behavior | Implication for Leaching |
|---|---|---|
| Sorption (Koc) | Estimated to be low to moderate | Higher mobility and increased leaching potential |
| Water Solubility | Moderate | Sufficiently soluble to be transported with soil water |
| Degradation Rate | Unknown, but hydrolysis is likely | Rapid degradation would reduce the amount available for leaching |
| Soil Type | Sandy soils would allow for greater leaching | Coarse-textured soils have higher hydraulic conductivity |
| Precipitation | High rainfall increases leaching potential | More water movement through the soil profile enhances transport |
Advanced Research Applications in Chemical Sciences and Engineering
Isobutyl Phenoxyacetate (B1228835) as a Building Block in Complex Organic Synthesis
There is currently no significant body of research demonstrating the use of isobutyl phenoxyacetate as a primary building block in complex organic synthesis.
A review of scientific literature did not yield any studies where this compound is utilized as a monomer for the synthesis of polyesters or polycarbonates. The synthesis of polyesters typically involves the polycondensation of diols with dicarboxylic acids or their derivatives. jku.at While phenoxyacetic acid derivatives can conceptually be incorporated into polymer chains, specific research detailing such a role for the isobutyl ester is not available.
While phenoxyacetic acid and its derivatives are known intermediates in the synthesis of various compounds, including pharmaceuticals and agrochemicals, there is no specific evidence in the reviewed literature that points to this compound as a key intermediate in the production of specialty chemicals. nih.govmallakchemicals.com The term "intermediate" in a chemical context refers to a molecule that is formed from the reactants and reacts further to give the desired product. pharmanoble.com
Development and Validation of Analytical Methods using this compound as a Standard
The use of this compound as an analytical standard is not documented in the scientific literature. While related compounds like isobutyl acetate (B1210297) are used as reference standards in gas chromatography, chemicalbook.com similar applications for this compound have not been reported.
No studies were found that describe the use of this compound as a reference material for spectroscopic calibrations. Certified Reference Materials (CRMs) are crucial for ensuring the accuracy and traceability of chemical measurements. cpachem.com The development of a CRM involves rigorous testing to establish its homogeneity and stability.
There is no evidence to suggest that this compound is used as an internal standard in quantitative chromatographic analysis. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of another analyte. arxiv.org The selection of an internal standard is critical and depends on its chemical similarity to the analyte and its ability to be separated chromatographically. mdpi.com
Exploration in Novel Solvent Systems and Reaction Media
The exploration of this compound in novel solvent systems, such as deep eutectic solvents or ionic liquids, is not a topic that has been covered in the existing scientific literature. Research in this area often focuses on understanding the solubility and interactions of various solutes within these novel media. kinampark.comrsc.org The polarity and hydrogen bonding capabilities of a solvent are key factors in these studies. rochester.edu
Application as a Co-solvent or Reaction Modifier
Currently, there is no published research detailing the use of this compound as a co-solvent or reaction modifier in chemical sciences and engineering. While its ester structure suggests potential solvent properties, its specific effects on reaction kinetics, selectivity, or yield as a modifier have not been investigated or reported in peer-reviewed literature.
Table 1: Investigated Applications of this compound as a Co-solvent or Reaction Modifier
| Research Area | Findings |
| Application as a Co-solvent | No data available |
| Application as a Reaction Modifier | No data available |
Investigation in Ionic Liquids and Supercritical Fluids
There is no scientific literature available that documents the investigation or application of this compound within the fields of ionic liquids or supercritical fluids. Searches of academic and patent databases did not yield any studies concerning its use as a component in the synthesis of ionic liquids, as a medium for reactions involving ionic liquids, or its behavior and solubility in supercritical fluids.
Table 2: Studies of this compound in Ionic Liquids and Supercritical Fluids
| Research Area | Findings |
| Investigation in Ionic Liquids | No data available |
| Investigation in Supercritical Fluids | No data available |
Emerging Research Directions and Interdisciplinary Investigations
Application of Machine Learning and AI in Predicting Reactivity and Synthetic Routes
Predicting Reactivity:
Machine learning models can be trained to predict the reactivity of different substrates under various reaction conditions. chemrxiv.orgnih.govbath.ac.uk For the synthesis of isobutyl phenoxyacetate (B1228835), this could involve predicting the yield of the esterification reaction between phenoxyacetic acid and isobutanol under different catalysts, temperatures, and solvent systems. By inputting the molecular features of the reactants and the reaction parameters, an AI model could forecast the likely outcome, thus reducing the need for extensive empirical screening. Hybrid models that combine mechanistic modeling with machine learning are emerging as a particularly promising approach for accurately predicting reaction barriers. chemrxiv.org
Designing Synthetic Routes:
| Feature | Traditional Approach | AI-Driven Approach |
| Route Design | Based on established chemical principles and literature precedence. | Data-driven suggestions of both known and novel synthetic pathways. |
| Optimization | Iterative, often time-consuming, experimental optimization of reaction conditions. | Predictive optimization of conditions to maximize yield and minimize byproducts. |
| Catalyst Selection | Relies on known catalyst classes for esterification. | Can predict the efficacy of a wider range of catalysts, including novel ones. |
| Time to Discovery | Can be lengthy, involving multiple rounds of experimentation. | Accelerated discovery and optimization cycles. |
Integration of Flow Chemistry Techniques for Continuous Synthesis and Process Optimization
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing in the chemical industry. mdpi.comnih.gov This approach involves the continuous pumping of reactants through a network of tubes or microreactors, offering numerous advantages in terms of safety, efficiency, and scalability. mdpi.comasymchem.com
Continuous Synthesis of Isobutyl Phenoxyacetate:
The esterification reaction to produce this compound is well-suited for adaptation to a continuous flow process. In a hypothetical flow setup, streams of phenoxyacetic acid and isobutanol, along with a catalyst, would be continuously mixed and heated in a reactor coil. The residence time in the reactor can be precisely controlled to achieve high conversion rates. The continuous removal of the product from the reaction mixture can also shift the equilibrium of the reaction, leading to higher yields.
Process Optimization in Flow:
Flow chemistry enables rapid and automated process optimization. nih.gov By systematically varying parameters such as temperature, flow rate, and reactant ratios, a large number of experimental conditions can be screened in a short period. This allows for the rapid identification of the optimal conditions for the synthesis of this compound with high purity and yield.
The benefits of a continuous flow process for the synthesis of this compound are summarized in the following table:
| Parameter | Batch Process | Continuous Flow Process |
| Heat Transfer | Often inefficient, leading to temperature gradients. | Excellent heat transfer due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be limited by mixing efficiency. | Enhanced mass transfer, leading to faster reaction rates. |
| Safety | Large volumes of reactants and solvents pose safety risks. | Smaller reactor volumes and better control over reaction parameters improve safety. |
| Scalability | Scaling up can be challenging and may require process redesign. | Readily scalable by running the process for longer or by numbering up reactors. |
| Product Quality | Batch-to-batch variability can occur. | Consistent product quality and purity. |
The adoption of continuous flow techniques for the production of esters is a growing trend in the chemical industry, and its application to this compound could lead to a more sustainable and cost-effective manufacturing process. scispace.com
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of organized structures. The molecular structure of this compound, with its aromatic ring and ester group, suggests potential for its involvement in supramolecular assemblies.
While there is no specific research on the supramolecular chemistry of this compound, studies on related phenoxyacetic acid derivatives have shown their ability to form self-assembled structures. nih.gov For instance, phenoxy groups have been incorporated into self-assembled monolayers, influencing properties like wettability and molecular orientation. nih.gov
Potential Supramolecular Interactions:
The phenoxy group in this compound can participate in π-π stacking interactions, where the electron clouds of adjacent aromatic rings attract each other. The ester group can act as a hydrogen bond acceptor, allowing for interactions with suitable donor molecules. The isobutyl group, being nonpolar, can engage in van der Waals interactions.
Hypothetical Self-Assembly:
It is conceivable that under specific conditions (e.g., in certain solvents or on a solid substrate), molecules of this compound could self-assemble into ordered structures such as layers or columns. The interplay of π-π stacking, hydrogen bonding, and van der Waals forces would govern the final architecture of the assembly.
Further research is needed to explore the potential of this compound in this area. Such studies could involve techniques like X-ray crystallography, scanning tunneling microscopy, and computational modeling to investigate the formation and properties of any supramolecular structures.
Advanced Studies in Reaction Engineering and Process Intensification
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. mdpi.commdpi.comproquest.com For the production of this compound, several avenues for process intensification can be explored beyond the adoption of flow chemistry.
Reactive Distillation:
Reactive distillation is a prime example of process intensification where the chemical reaction and the separation of products occur in a single unit. globethesis.com For the esterification of phenoxyacetic acid with isobutanol, a reactive distillation column could be employed. As the this compound is formed, it is continuously removed from the reaction zone, driving the reaction towards completion. This integration of reaction and separation can lead to significant savings in capital and operating costs.
Membrane Reactors:
Membrane reactors are another process intensification technology that could be applied to the synthesis of this compound. A membrane can be used to selectively remove one of the products (e.g., water in the case of esterification), thereby shifting the reaction equilibrium and increasing the conversion.
Advanced Catalysis:
The development of more active and stable catalysts is crucial for process intensification. For the synthesis of this compound, research could focus on developing solid acid catalysts or immobilized enzymes that offer high selectivity and can be easily separated from the reaction mixture and reused.
The table below outlines potential process intensification strategies for the synthesis of this compound.
| Technology | Principle | Potential Advantages for this compound Synthesis |
| Reactive Distillation | Combines reaction and distillation in a single unit. | Increased conversion, reduced energy consumption, smaller footprint. |
| Membrane Reactors | Integrates a membrane for selective product removal. | Overcomes equilibrium limitations, leading to higher yields. |
| Advanced Catalysis | Use of highly active and recyclable catalysts. | Improved reaction rates, easier product purification, and reduced waste. |
| Microreactors | Reactions in channels with micrometer dimensions. | Enhanced heat and mass transfer, improved safety, and precise process control. |
By embracing these advanced concepts in reaction engineering, the production of this compound can be made more efficient, sustainable, and economically competitive. researchgate.net
Q & A
Q. What are the optimal synthetic routes for producing high-purity isobutyl phenoxyacetate?
- Methodological Answer : this compound can be synthesized via esterification of phenoxyacetic acid with isobutyl alcohol under acidic catalysis (e.g., sulfuric acid). Key steps include:
- Refluxing the reactants at 110–120°C for 6–8 hours.
- Purification via fractional distillation or recrystallization to achieve >98% purity.
- Validation using HPLC (C18 column, methanol/water mobile phase) and NMR (δ 1.0–1.2 ppm for isobutyl CH₃ groups, δ 4.1–4.3 ppm for ester OCH₂) .
- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 phenoxyacetic acid:isobutyl alcohol) to minimize side products like diesters .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify ester linkages (δ 170–175 ppm for carbonyl C=O) and aromatic protons (δ 6.8–7.4 ppm for phenyl groups) .
- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .
- Chromatography :
- GC-MS : Use a DB-5 column to assess purity and detect volatile impurities .
- Thermal Analysis :
- DSC/TGA : Determine melting point (≈50–60°C) and decomposition temperature (>200°C) .
Advanced Research Questions
Q. What metabolic pathways and enzyme interactions are associated with this compound in preclinical models?
- Methodological Answer :
- In Vitro Studies :
- Liver Microsomes : Incubate this compound with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system) to identify metabolites via LC-QTOF-MS .
- Enzyme Inhibition : Test CYP450 isoforms (e.g., CYP3A4, CYP2D6) using probe substrates (e.g., midazolam for CYP3A4) to assess competitive/non-competitive inhibition .
- In Vivo Studies :
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to rodents; collect plasma at intervals (0–24h) for AUC and half-life calculations .
Q. How can researchers resolve contradictory data on the toxicity profile of this compound?
- Methodological Answer :
- Dose-Response Analysis : Conduct acute toxicity studies (OECD 423) at varying doses (50–2000 mg/kg) to establish LD₅₀ and NOAEL (No Observed Adverse Effect Level) .
- Species-Specific Effects : Compare rodent vs. human cell lines (e.g., HepG2 hepatocytes) to assess interspecies variability .
- Mechanistic Studies :
- Reactive Oxygen Species (ROS) Assay : Use DCFH-DA fluorescence to quantify oxidative stress in treated cells .
- Genotoxicity : Perform Ames test (TA98/TA100 strains) and micronucleus assay to rule out mutagenicity .
Q. What strategies are recommended for analyzing this compound’s role in drug delivery systems?
- Methodological Answer :
- Nanoparticle Formulation :
- Encapsulation Efficiency : Prepare PLGA nanoparticles (oil-in-water emulsion) and quantify drug loading via UV-Vis (λ = 260 nm) .
- Release Kinetics : Use dialysis (PBS pH 7.4, 37°C) and fit data to Higuchi or Korsmeyer-Peppas models .
- Stability Testing :
- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor degradation products via UPLC .
Data Presentation Guidelines
-
Tables :
Analytical Method Parameters Key Findings Reference HPLC-PDA Retention time: 8.2 min Purity >99% ¹H NMR δ 4.2 ppm (ester OCH₂) Confirmed structure -
Figures :
- Include dose-response curves for toxicity studies (log-scale x-axis).
- Use error bars (±SEM) and asterisks (*P<0.05) in pharmacokinetic plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
